molecular formula C5H9F2NO2 B3058054 Methyl 2-amino-3,3-difluoro-2-methylpropanoate CAS No. 87492-65-7

Methyl 2-amino-3,3-difluoro-2-methylpropanoate

Cat. No.: B3058054
CAS No.: 87492-65-7
M. Wt: 153.13 g/mol
InChI Key: NBWQGKYKXCGCOG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,3-difluoro-2-methylpropanoate ( 87492-65-7) is a chemical compound with the molecular formula C 5 H 9 F 2 NO 2 and a molecular weight of 153.13 g/mol . Its structure features a geminal difluoro group adjacent to a sterically hindered amino ester, a motif of significant interest in medicinal chemistry and pharmaceutical research. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, making this compound a valuable building block for the development of novel bioactive molecules . This compound is recognized for its role as a specialized synthon in organic synthesis. The presence of both protected amino and carboxylic acid functional groups, along with the electron-withdrawing difluoro group, makes it a versatile precursor for constructing more complex molecular architectures. Researchers may employ this compound in the synthesis of fluorinated analogs of amino acids, such as statine, which is a key component of protease inhibitors like pepstatin . Statine and its derivatives are transition-state analogs that potently inhibit aspartic proteases like pepsin and cathepsin D, and are relevant in the research of conditions ranging from viral infections to Alzheimer's disease . The gem-difluoro moiety in this methyl ester precursor can serve as a bioisostere for a ketone or hydroxyl group, potentially enhancing the binding affinity and metabolic resistance of the final target molecule . Safety Information: This compound is classified with the signal word "Danger" and has the hazard statements H226 (Flammable liquid and vapor) and H301 (Toxic if swallowed) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or animal consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3,3-difluoro-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2/c1-5(8,3(6)7)4(9)10-2/h3H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWQGKYKXCGCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87492-65-7
Record name 3,3-Difluoro-2-methylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87492-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-3,3-difluoro-2-methylpropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,3-difluoro-2-methylpropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,3-difluoro-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Methyl 2-amino-3,3-difluoro-2-methylpropanoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-amino-3,3-difluoro-2-methylpropanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares Methyl 2-amino-3,3-difluoro-2-methylpropanoate with key analogs:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound* C₅H₈F₂NO₂ 3,3-difluoro, 2-methyl 157.09 (estimated) High electronegativity; moderate steric bulk
Methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate C₄H₆F₃NO₂ 3,3,3-trifluoro, 2-methyl 157.09 Enhanced electronegativity; increased metabolic stability
Methyl 3-amino-2,2-dimethylpropanoate hydrochloride C₆H₁₄ClNO₂ 2,2-dimethyl 175.63 High steric hindrance; reduced polarity
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride C₁₀H₁₂ClFNO₂ 2-fluorophenyl 231.66 Aromatic fluorine enhances π-π interactions

*Note: Data for this compound is extrapolated from analogs.

Key Observations:
  • Fluorine vs. Methyl Substitution: The difluoro compound exhibits higher electronegativity compared to dimethyl analogs (e.g., Methyl 3-amino-2,2-dimethylpropanoate), which may improve solubility and receptor binding .
  • Trifluoro vs.
Cannabinoid Receptor Affinity

Evidence from MDMB (methyl 2-amino-3,3-dimethylbutanoate) and MPP (methyl 2-amino-3-phenylpropanoate) derivatives suggests that substituent patterns critically influence receptor selectivity:

  • MDMB Derivatives : Demonstrated consistent potency across core motifs, indicating steric bulk (e.g., dimethyl groups) may stabilize binding regardless of structural variations .
  • MPP Derivatives : Showed variable potency dependent on phenyl group modifications, highlighting the role of aromatic interactions .
Metabolic Stability

Fluorine substitution is associated with resistance to oxidative metabolism. The trifluoro analog (CAS 102210-02-6) likely exhibits greater metabolic stability than the difluoro compound due to stronger C-F bond strength .

Biological Activity

Methyl 2-amino-3,3-difluoro-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, interactions with biomolecules, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a difluoromethyl group that enhances its reactivity and binding affinity to various biological targets. The presence of fluorine atoms often contributes to the compound's stability and lipophilicity, which are critical for drug design.

Key Properties

PropertyValue
Molecular FormulaC5H8F2N
Molecular Weight135.12 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors involved in various biochemical pathways. The difluoromethyl group likely influences the compound’s reactivity and binding affinity, which can modulate enzymatic activities.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting signaling cascades.

Case Studies and Research Findings

  • Therapeutic Potential : Preliminary studies indicate that this compound exhibits low cytotoxicity while maintaining potent biological activity. This profile suggests its potential as a lead compound for developing new therapeutics targeting inflammatory diseases or cancer .
  • Interaction with Biomolecules : Research has shown that compounds with difluoromethyl groups often exhibit enhanced binding affinities to proteins due to the electronegativity of fluorine atoms, which can stabilize interactions with hydrophobic pockets in enzymes .
  • In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of certain cancer cell lines. These findings warrant further investigation into its mechanism of action and potential therapeutic applications.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological ActivityReference
This compoundPotential anti-inflammatory properties
Tert-butyl 2-amino-3,3,3-trifluoro-2-methylpropanoateEnhanced enzyme interaction
Ethyl 2-amino-3,3-difluoro-2-methylpropanoateModerate cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-3,3-difluoro-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3,3-difluoro-2-methylpropanoate

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